molecular formula C10H15NO3S B7721261 (1R)-(-)-(10-Camphorsulfonyl)oxaziridine

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine

Katalognummer B7721261
Molekulargewicht: 229.30 g/mol
InChI-Schlüssel: GBBJBUGPGFNISJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine is a useful research compound. Its molecular formula is C10H15NO3S and its molecular weight is 229.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R)-(-)-(10-Camphorsulfonyl)oxaziridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-(-)-(10-Camphorsulfonyl)oxaziridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Preparation of Optically Active (Camphorsulfonyl)oxaziridines

    The compound can be synthesized from commercially available (1R)-(-) and/or (1S)-(+)10-camphorsulfonic acid. This process demonstrates the relationship between absolute configuration and optical rotation in organic laboratory experiments (Cermak & Wiemer, 1999).

  • Synthesis of Azole Antifungals

    It is used in the preparation of key intermediates for the synthesis of azole antifungals such as Sch 42427 and ER-30346 with excellent enantiomeric excess and high chemical yield (Gala, DiBenedetto, Mergelsberg, & Kugelman, 1996).

  • Synthesis of Chiral Oxaziridine

    The compound serves as an intermediate in the synthesis of various chiral oxaziridines, which are important in pharmaceutical and chemical industries (Towson et al., 2003).

  • Enantiomeric Separation in Pharmaceuticals

    It is utilized in enantiomeric separation by normal-phase high-performance liquid chromatography, which is crucial for the purity and effectiveness of pharmaceutical products (Jadhav & Pathare, 2015).

  • Asymmetric Synthesis of Proton Pump Inhibitors

    The compound has been used in a simple and clean asymmetric synthesis of proton pump inhibitors, highlighting its importance in medicinal chemistry (Mahale, Rajput, Maikap, & Gurjar, 2010).

  • Synthesis of Chiral Sulfoxides

    It is employed in the synthesis of chiral sulfoxides, which are important intermediates in various chemical and pharmaceutical syntheses (Chakraborty, Adhikari, & Ray, 2001).

  • Oxidation of Nucleophiles

    It is used in the stereo- and regioselective oxidation of nucleophiles, which is a key process in organic synthesis (Davis, 2018).

  • Enantioselective Hydroxylation

    The compound facilitates the formation of nonracemic α-hydroxy phosphonates through enantioselective hydroxylation, providing access to optically active α-hydroxy phosphonates (Pogatchnik & Wiemer, 1997).

Eigenschaften

IUPAC Name

11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBJBUGPGFNISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine

CAS RN

104372-31-8, 104322-63-6
Record name 11,11-dimethyl-5-oxa-3-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane-3,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.226.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S)-(+)-(10-Camphorsulphonyl)oxaziridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine
Reactant of Route 2
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine
Reactant of Route 3
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine
Reactant of Route 4
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine
Reactant of Route 5
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine
Reactant of Route 6
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine

Citations

For This Compound
59
Citations
HC Foy, AL Schwan, T Dudding - Tetrahedron, 2019 - Elsevier
Enolate additions to chiral N-sulfonyloxaziridines providing enantiomerically enriched α-hydroxy carbonyl compounds is a reaction of importance, yet a clear understanding of the …
Number of citations: 5 www.sciencedirect.com
PH Hynninen, TS Leppäkases, M Mesilaakso - Tetrahedron, 2006 - Elsevier
The enolate anions of chlorophylls (Chl) are ambident nucleophiles that are of considerable organic chemical interest in relation to the theory of electron delocalization (aromaticity) and …
Number of citations: 10 www.sciencedirect.com
RD Mahale, MR Rajput, GC Maikap… - … Process Research & …, 2010 - ACS Publications
A simple and clean asymmetric synthesis of proton pump inhibitors using inexpensive 10-camphorsulfonyl oxaziridine is described. Here, we report the activation of prochiral sulfide by …
Number of citations: 29 pubs.acs.org
S Eguchi, T Suzuki, T Okawa… - The Journal of …, 1996 - ACS Publications
Both optical isomers of a quinazoline alkaloid, vasicinone, were synthesized by two different methods. The first method used (3S)-3-hydroxy-γ-lactam as a chiral synthon, which was, …
Number of citations: 111 pubs.acs.org
SG Davies, SW Epstein, AC Garner, O Ichihara… - Tetrahedron …, 2002 - Elsevier
An efficient protocol for the transformation of homochiral α-hydroxy-β-amino esters to their α-amino carbonyl components is presented. Diastereoselective conjugate addition of lithium (…
Number of citations: 38 www.sciencedirect.com
RD Mahale - 2012 - lib.unipune.ac.in
The thesis entitled “To develop new approaches towards the synthesis of chiral biologically active pharmaceutical ingredient” consists of three chapters. Chapter 1 divided in to two …
Number of citations: 2 lib.unipune.ac.in
BB Snider, H Lin - Organic letters, 2000 - ACS Publications
The muscarinic antagonists (−)-TAN1251A (1), (+)-TAN1251B (2), (+)-TAN1251C (3), and (+)-TAN1251D (4) have been synthesized biomimetically by enamine formation from an amino …
Number of citations: 45 pubs.acs.org
JY Kim, CH Suhl, JH Lee, CG Cho - Organic letters, 2017 - ACS Publications
A conceptually new synthetic approach that provides general access to the aspidosperma alkaloids (+)-aspidospermidine and (−)-tabersonine was developed. This method is based on …
Number of citations: 42 pubs.acs.org
SB Mhaske, NP Argade - The Journal of Organic Chemistry, 2001 - ACS Publications
Large numbers of quinazolinone alkaloids have been isolated from a number of plants, animals, and microorganisms and synthesized in view of their well-established pharmacological …
Number of citations: 107 pubs.acs.org
S Tsymbalov, TJ Hagen, WM Moore, GM Jerome… - Bioorganic & medicinal …, 2002 - Elsevier
(3S,4S,5R)-2-Imino-4-methyl-5-pentyl-3-pyrrolidinol hydrochloride (1) is a potent inducible nitric oxide synthase (i-NOS) inhibitor that has three times the selectivity of its parent, (+)-cis-4-…
Number of citations: 22 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.